

Application Notes and Protocols for YZL-51N in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YZL-51N is a selective and potent inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2] Emerging evidence has identified SIRT7 as a promising therapeutic target in oncology.[2] YZL-51N functions by competitively binding to the NAD+ pocket of SIRT7, thereby inhibiting its enzymatic activity.[1][2] This inhibition leads to an increase in the acetylation of SIRT7 substrates, notably Histone H3 at lysine 18 (H3K18ac), and impairs the DNA damage repair (DDR) process, ultimately suppressing cancer cell survival.[1][2][3]

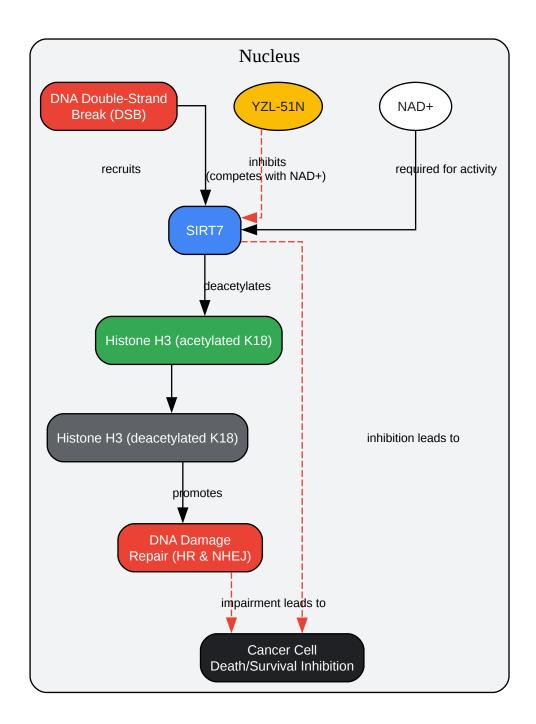
These application notes provide detailed protocols for in vitro studies to investigate the biological effects of **YZL-51N**, focusing on its impact on cell viability, SIRT7 target engagement, and the DNA damage response in cancer cell lines.

Mechanism of Action: SIRT7 Inhibition and DNA Damage Repair

YZL-51N selectively inhibits the deacetylase activity of SIRT7. In response to DNA double-strand breaks (DSBs), SIRT7 is recruited to the damage sites where it deacetylates H3K18ac, a crucial step for the recruitment of DNA repair machinery.[2] By inhibiting SIRT7, **YZL-51N** maintains a state of H3K18 hyperacetylation, which in turn impedes both major DNA double-strand break repair pathways: Homologous Recombination (HR) and Non-Homologous End



Joining (NHEJ).[2] This disruption of DNA repair enhances the sensitivity of cancer cells to DNA damaging agents like etoposide and ionizing radiation (IR).[2][3]



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Caption: Mechanism of YZL-51N action in cancer cells.



Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from in vitro studies of YZL-51N.

Table 1: Potency and Binding Affinity of YZL-51N

Parameter	Value	Assay Type	Source
IC50	12.71 μΜ	SIRT7 Enzymatic Assay (Fluor de Lys)	[1][2]
EC ₅₀	13.5 μΜ	H3K18ac Accumulation (Dot Blot)	[2]
Kd	1.02 μΜ	Surface Plasmon Resonance (SIRT7 binding)	[2]

Table 2: Cellular Activity of YZL-51N in Colorectal Cancer Cell Lines



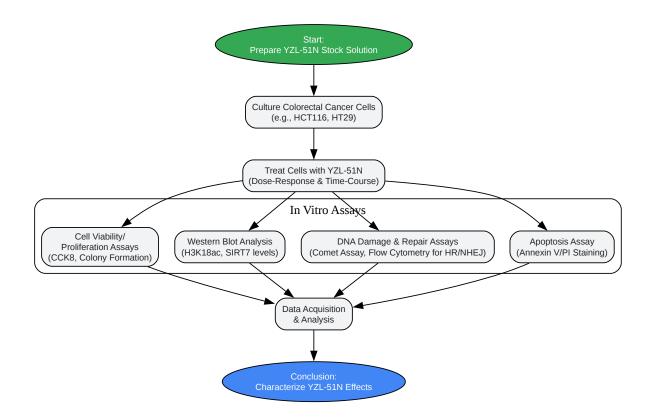
Cell Line	Assay	Concentrati on	Incubation Time	Result	Source
HCT116	Cell Proliferation (CCK8)	0-160 μΜ	48 h	Dose- dependent decrease in proliferation	[1][2]
HT29	Cell Proliferation (CCK8)	0-160 μΜ	48 h	Dose- dependent decrease in proliferation	[1][2]
SW620	Cell Proliferation (CCK8)	0-160 μΜ	48 h	Dose- dependent decrease in proliferation	[1]
HCT116	Colony Formation	Not Specified	48 h treatment, 14-day culture	Lower colony- forming efficiency	[2]
HT29	Colony Formation	Not Specified	48 h treatment, 14-day culture	Lower colony- forming efficiency	[2]
SW620	Colony Formation	Not Specified	48 h treatment, 14-day culture	Lower colony- forming efficiency	[2]
HCT116	Western Blot (H3K18ac)	0-40 μΜ	8 h	Dose- dependent increase in H3K18ac	[1][2]
HT29	Western Blot (H3K18ac)	0-40 μΜ	8 h	Dose- dependent	[1][2]



				increase in H3K18ac	
HCT116	Comet Assay	20 μΜ	Post 10 Gy IR	Increased relative tail moments	[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of **YZL-51N**.





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Caption: General experimental workflow for YZL-51N.

Cell Viability Assay (CCK8/MTT)

This protocol assesses the effect of **YZL-51N** on the proliferation and cytotoxicity in cancer cell lines.

Materials:

- Colorectal cancer cell lines (e.g., HCT116, HT29, SW620)
- Complete culture medium (e.g., DMEM/McCoy's 5A with 10% FBS)
- YZL-51N stock solution (in DMSO)
- 96-well plates
- · CCK8 or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of YZL-51N in complete medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 μL of the YZL-51N dilutions (e.g., 0-160 μM).[1] Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[1]
- Assay:
 - For CCK8: Add 10 μL of CCK8 reagent to each well and incubate for 1-4 hours.



- \circ For MTT: Add 10 μ L of MTT reagent (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK8,
 570 nm for MTT) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a doseresponse curve and determine the IC₅₀ value.

Western Blot Analysis for H3K18 Acetylation

This protocol is used to determine if **YZL-51N** treatment leads to an increase in its direct downstream target, H3K18ac.

Materials:

- 6-well plates
- YZL-51N
- Ice-cold PBS
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K18ac, anti-Total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:



- Cell Culture and Treatment: Seed HCT116 or HT29 cells in 6-well plates. Once they reach 70-80% confluency, treat with increasing concentrations of YZL-51N (e.g., 0-40 μM) for 8 hours.[1]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells,
 collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C.[4]
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[4]
- Electrophoresis and Transfer: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[6]
 Incubate with the primary antibody (e.g., anti-H3K18ac, 1:1000) overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
- Detection: Wash the membrane and add ECL reagent.[4] Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control (Total H3).

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by **YZL-51N** using Annexin V and Propidium Iodide (PI) staining.

Materials:

- 6-well plates
- YZL-51N
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer



Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations
 of YZL-51N for 24-48 hours. Include both positive (e.g., etoposide) and negative (vehicle)
 controls.
- Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and centrifuge at 300g for 5 minutes.
- Staining: Resuspend the cell pellet in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Data Acquisition: Add 400 μ L of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
- Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of YZL-51N on cell cycle progression.

Materials:

- 6-well plates
- YZL-51N
- Ice-cold PBS
- 70% ethanol (ice-cold)
- PI/RNase Staining Buffer
- Flow cytometer



Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with YZL-51N for 24 hours.
- Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
- Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 μL of PI/RNase Staining Buffer.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition and Analysis: Analyze the DNA content by flow cytometry.[7][8] Use cell
 cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M
 phases.[9]

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